molecular formula C7H9NO4 B13009617 2-Azabicyclo[2.1.1]hexane-1,4-dicarboxylic acid CAS No. 219561-09-8

2-Azabicyclo[2.1.1]hexane-1,4-dicarboxylic acid

Cat. No.: B13009617
CAS No.: 219561-09-8
M. Wt: 171.15 g/mol
InChI Key: AMUXOWPEARDZFC-UHFFFAOYSA-N
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Description

2-Azabicyclo[2.1.1]hexane-1,4-dicarboxylic acid is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. Its molecular formula is C7H9NO4, and it features a nitrogen atom within a bicyclic framework, making it a valuable scaffold for the development of bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azabicyclo[2.1.1]hexane-1,4-dicarboxylic acid often involves photochemical methods. One efficient approach is the [2+2] cycloaddition reaction, which uses photochemistry to create new building blocks. This method allows for the derivatization of the compound with various transformations, opening up new chemical spaces . Another synthesis route starts from cis-cyclobutene-1,2-dicarboxylic anhydride, which undergoes stereoselective electrophilic addition to form the desired bicyclic structure .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the modular and efficient synthetic routes developed in research settings suggest potential scalability for industrial applications. The use of photochemistry and readily available starting materials can facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[2.1.1]hexane-1,4-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of 2-Azabicyclo[2.1.1]hexane-1,4-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The nitrogen atom within the bicyclic framework plays a crucial role in its reactivity and binding properties. The compound can act as a versatile electrophile in ring-opening reactions with nucleophiles, making it useful in the synthesis of complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azabicyclo[2.1.1]hexane-1,4-dicarboxylic acid stands out due to the presence of the nitrogen atom within the bicyclic framework, which imparts unique reactivity and binding properties. This makes it a valuable compound for developing new bioactive molecules and exploring new chemical spaces .

Properties

CAS No.

219561-09-8

Molecular Formula

C7H9NO4

Molecular Weight

171.15 g/mol

IUPAC Name

2-azabicyclo[2.1.1]hexane-1,4-dicarboxylic acid

InChI

InChI=1S/C7H9NO4/c9-4(10)6-1-7(2-6,5(11)12)8-3-6/h8H,1-3H2,(H,9,10)(H,11,12)

InChI Key

AMUXOWPEARDZFC-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(NC2)C(=O)O)C(=O)O

Origin of Product

United States

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